molecular formula C9H5NO2 B12879047 4-Hydroxybenzofuran-2-carbonitrile CAS No. 53020-40-9

4-Hydroxybenzofuran-2-carbonitrile

Cat. No.: B12879047
CAS No.: 53020-40-9
M. Wt: 159.14 g/mol
InChI Key: HSTGTLPDEYTSBU-UHFFFAOYSA-N
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Description

4-Hydroxybenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

The synthesis of 4-Hydroxybenzofuran-2-carbonitrile typically involves several steps. One common method starts with the preparation of 4-hydroxybenzofuran-2-carboxylic acid derivatives. This can be achieved by reacting 1,3-cyclohexanedione with ethyl bromopyruvate to form 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid. Dehydrogenation of this intermediate or its methyl ester yields 4-hydroxybenzofuran-2-carboxylic acid derivatives .

Chemical Reactions Analysis

4-Hydroxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzofuran-2-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate biological activities by binding to specific receptors or enzymes, thereby influencing cellular processes. For example, certain benzofuran derivatives have been found to inhibit enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

4-Hydroxybenzofuran-2-carbonitrile can be compared with other hydroxybenzofuran derivatives, such as 4-, 5-, 6-, and 7-hydroxybenzofuran. These compounds share a similar core structure but differ in the position of the hydroxyl group, which can influence their chemical reactivity and biological activity .

Similar Compounds

Properties

CAS No.

53020-40-9

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

4-hydroxy-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H5NO2/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H

InChI Key

HSTGTLPDEYTSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C#N)O

Origin of Product

United States

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